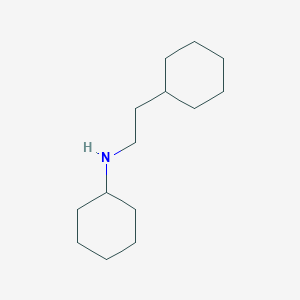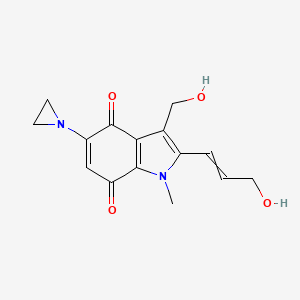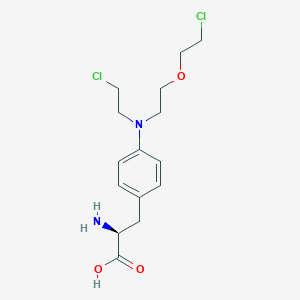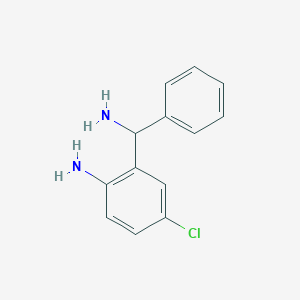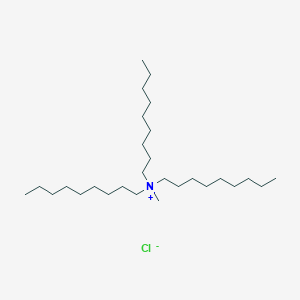![molecular formula C5H6N4O B13864149 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a fused triazole and pyrazine ring system, which is known for its potential biological activities and versatility in chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable diketone or aldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction is often carried out under reflux or ultrasonic irradiation to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the availability of commercially viable starting materials and reagents is crucial for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The exact molecular interactions and pathways depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar fused ring system but differ in the degree of saturation and functional groups.
1,2,4-triazolo-[3,4-b][1,3,4]thiadiazines: These compounds have a different heterocyclic fusion but exhibit similar biological activities.
Uniqueness
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C5H6N4O |
|---|---|
Peso molecular |
138.13 g/mol |
Nombre IUPAC |
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C5H6N4O/c10-5-2-9-4(1-6-5)7-3-8-9/h3H,1-2H2,(H,6,10) |
Clave InChI |
OJIQPLCRQDAFSX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC=NN2CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
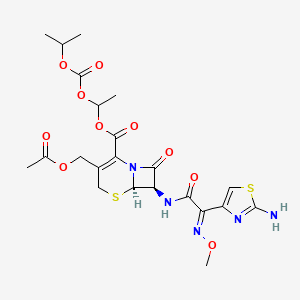
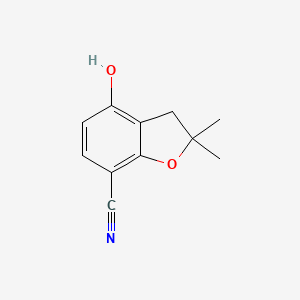

![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
